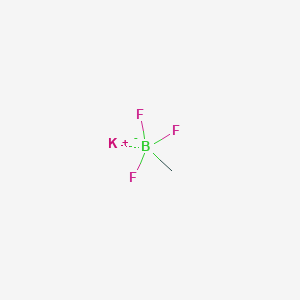

Potassium methyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

potassium;trifluoro(methyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFVHVGFQJMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635655 | |

| Record name | Potassium trifluoro(methyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13862-28-7 | |

| Record name | Borate(1-), trifluoromethyl-, potassium, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13862-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(methyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Trifluoro(methyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of potassium methyltrifluoroborate

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium Methyltrifluoroborate

Authored by: A Senior Application Scientist

Foreword: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic organic chemistry, the pursuit of stable, yet reactive, reagents is a perpetual endeavor. While organoboron compounds, particularly boronic acids, have become indispensable tools for carbon-carbon bond formation through the Nobel-winning Suzuki-Miyaura cross-coupling reaction, their inherent limitations—such as instability towards air and moisture and a propensity for protodeboronation—present significant challenges.[1] This guide delves into a superior class of reagents: potassium organotrifluoroborates. Specifically, we will provide a comprehensive exploration of this compound (KMeBF₃), a reagent celebrated for its exceptional stability and robust performance.[2][3]

This compound is a crystalline, free-flowing solid that is remarkably stable in the presence of air and moisture, permitting indefinite storage on the laboratory bench and simplifying handling procedures.[1][4] This stability, stemming from the tetracoordinate nature of the boron atom, coupled with its high reactivity in catalytic cycles, establishes KMeBF₃ as a preferred reagent for introducing methyl groups, particularly in the intricate and sensitive late-stage functionalization of complex molecules.[4] This document offers a field-proven perspective on the synthesis, characterization, and underlying principles that make this compound a cornerstone of modern synthetic strategy.

Part 1: The Synthesis of this compound

The synthesis of potassium organotrifluoroborates has been significantly refined over the years, with the Vedejs and Molander groups pioneering highly efficient methods using potassium hydrogen difluoride (KHF₂) as a convenient fluorinating agent.[5] The general and most reliable strategy involves a transmetalation approach, where a highly reactive organometallic species is "tamed" by converting it into a stable, crystalline trifluoroborate salt.

Causality of the Synthetic Strategy

The chosen synthetic pathway is a deliberate, multi-step process designed to maximize yield, purity, and operational simplicity.

-

Generation of a Nucleophilic Methyl Source: The synthesis initiates with the formation of a potent methyl nucleophile, typically an organolithium or Grignard reagent. This is necessary to create the carbon-boron bond.

-

Boronation: The highly reactive organometallic reagent is then quenched with an electrophilic boron source, such as a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[5][6] This step forms a trivalent boronate ester intermediate. This intermediate is generally not isolated due to its own instability.

-

Conversion to the Trifluoroborate Salt: The crucial final step involves the in-situ treatment of the boronate ester with an aqueous solution of potassium hydrogen difluoride (KHF₂).[3][5] This accomplishes two critical goals: it hydrolyzes the boronate ester to the corresponding boronic acid and immediately converts it to the highly stable, tetravalent this compound salt, which typically precipitates from the reaction mixture, facilitating its isolation. The exceptional stability of the resulting salt is the primary driver for this synthetic choice.[4]

This sequence ensures that the unstable intermediates are immediately converted into a robust final product that can be easily purified by recrystallization.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies.[5][6]

Materials:

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Trimethyl borate

-

Potassium hydrogen difluoride (KHF₂)

-

Anhydrous tetrahydrofuran (THF)

-

Acetone

-

Diethyl ether

-

Deionized water

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Low-temperature thermometer

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: An oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of nitrogen.

-

Boronation: Anhydrous THF (50 mL) and trimethyl borate (5.5 mL, 50 mmol) are added to the flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Methylmagnesium bromide (15 mL of a 3.0 M solution in ether, 45 mmol) is added dropwise to the stirred solution via syringe over 30 minutes, ensuring the internal temperature does not exceed -65 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Warming: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Fluorination: A solution of potassium hydrogen difluoride (14.1 g, 180 mmol) in 40 mL of water is prepared. The reaction flask is cooled to 0 °C in an ice bath, and the KHF₂ solution is added slowly to the vigorously stirred reaction mixture.

-

Precipitation: The mixture is stirred at room temperature for 2 hours, during which a white solid precipitates.

-

Isolation: The resulting slurry is concentrated under reduced pressure to remove most of the organic solvents. The remaining aqueous slurry is filtered through a Büchner funnel.

-

Purification: The collected white solid is washed with cold acetone (2 x 20 mL) and diethyl ether (2 x 20 mL). The product is then purified by recrystallization from a hot acetone/water mixture to yield this compound as a fine white crystalline solid. The solid is dried under vacuum.

Part 2: Characterization of this compound

Rigorous characterization is essential to verify the identity, structure, and purity of the synthesized product. As a stable, crystalline solid, this compound is amenable to a variety of standard analytical techniques.

Characterization Workflow Diagram

Caption: Workflow for the characterization of KMeBF₃.

Analytical Techniques and Expected Results

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organotrifluoroborates.[5] A full analysis using ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecule.[6]

-

¹¹B NMR: This is highly diagnostic. The tetracoordinate boron in the [MeBF₃]⁻ anion results in a characteristic quartet signal due to coupling with the three fluorine atoms. The chemical shift provides clear evidence of the successful formation of the trifluoroborate salt.

-

¹⁹F NMR: A single, sharp resonance is expected, indicating the chemical equivalence of the three fluorine atoms. This signal will be broadened by coupling to the ¹¹B nucleus.

-

¹H NMR: A quartet is typically observed for the methyl protons (CH₃) due to coupling with the three equivalent fluorine atoms.

-

¹³C NMR: A quartet is expected for the methyl carbon, also due to coupling with the attached fluorine atoms.

2. Physical Properties:

-

Appearance: The final product should be a white to off-white crystalline or powdered solid.[]

-

Melting Point: this compound has a reported melting point in the range of 168-183 °C.[][8] A sharp melting point within this range is indicative of high purity.

-

Stability: The synthesized salt should be stable when stored in a sealed container at room temperature and show no signs of decomposition when handled in air.[1][4]

Summary of Characterization Data

| Parameter | Technique | Expected Result | Reference |

| Chemical Structure | ¹H, ¹³C, ¹¹B, ¹⁹F NMR | Signals consistent with the [MeBF₃]⁻ structure, showing characteristic C-F and B-F couplings. | [6][9][10] |

| Molecular Formula | CH₃BF₃K | - | [][8] |

| Molecular Weight | Mass Spectrometry | 121.94 g/mol | [][8][11] |

| Appearance | Visual Inspection | White to tan crystalline powder | [] |

| Melting Point | Melting Point Apparatus | 168-183 °C | [][8] |

| Purity | NMR Spectroscopy | Absence of significant impurity signals. | [5] |

Part 3: Safety and Handling

This compound is considered an irritant.[11][12] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[8]

By adhering to the detailed synthetic and characterization protocols outlined in this guide, researchers can reliably produce high-purity this compound, a versatile and robust reagent for advancing modern organic synthesis.

References

- Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. (2025, August 6). ResearchGate.

- ChemBK. (2024, April 10). This compound.

- Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633–648.

- Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis.

- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

- Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health.

- National Center for Biotechnology Information. (n.d.). Potassium Trifluoro(methyl)borate. PubChem Compound Database.

- Wiley-VCH. (n.d.). POTASSIUM-METHYLTRIFLUOROBORATE - Optional[11B NMR] - Chemical Shifts. SpectraBase.

- Almanza-Workman, A. M., et al. (2013). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 51(11), 780–786.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 甲基三氟硼酸钾 | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(13862-28-7) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Potassium Trifluoro(methyl)borate | CH3BF3K | CID 23692566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

A Comprehensive Technical Guide to Potassium Methyltrifluoroborate: Properties, Applications, and Experimental Protocols

This guide provides an in-depth exploration of potassium methyltrifluoroborate (KMeBF₃), a versatile and increasingly vital reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of KMeBF₃, its synthetic routes, and its practical applications, with a focus on palladium-catalyzed cross-coupling reactions. The content herein is underpinned by established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

Introduction: The Rise of Organotrifluoroborates

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for this purpose.[1][2] While boronic acids have traditionally been the workhorses in these transformations, their inherent instability towards air and moisture, and propensity for protodeboronation, can pose significant challenges.[2] Potassium organotrifluoroborates have surfaced as superior alternatives, offering enhanced stability and ease of handling.[2][3][4]

This compound, a free-flowing, crystalline solid, is notably stable in the presence of air and moisture, which simplifies its storage and handling.[3] This heightened stability is attributed to the tetracoordinate nature of the boron atom, which masks the empty p-orbital characteristic of tricoordinate organoborons, rendering the carbon-boron bond more robust.[3] This unique characteristic allows KMeBF₃ to be a highly efficient methyl source in a variety of chemical transformations, particularly in the late-stage functionalization of complex molecules, a critical step in drug discovery and development.[3][5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis.

Physical Properties

This compound is a white to off-white solid at room temperature.[6][7] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CH₃BF₃K | [6][8] |

| Molecular Weight | 121.94 g/mol | [8] |

| Melting Point | 168-183 °C | [7][9] |

| Form | Solid | [7] |

| Solubility | Soluble in acetone and acetonitrile; basically insoluble in water at room temperature. | [6][10] |

| Stability | Stable in air and moisture. | [3][4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the methyl group attached to the boron atom. It serves as a potent nucleophilic methylating agent in palladium-catalyzed cross-coupling reactions.[1][3]

Key aspects of its reactivity include:

-

Transmetalation: In the presence of a palladium catalyst and a suitable base, the methyl group is transferred from the boron atom to the palladium center, forming a methylpalladium intermediate. This is a critical step in the catalytic cycle of the Suzuki-Miyaura reaction.

-

Stability to Protic Solvents: While generally insoluble in water at room temperature, its stability allows for the use of mixed aqueous-organic solvent systems in cross-coupling reactions, which is often necessary to dissolve the inorganic base.[3][6]

-

Functional Group Tolerance: Reactions involving this compound are known for their high functional group tolerance, allowing for the methylation of complex substrates without the need for extensive protecting group strategies.[2][11]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a methyl-organometallic reagent with a boron trifluoride source, followed by salt metathesis with a potassium salt.[3][6] A common and efficient method involves the use of methylmagnesium halide (a Grignard reagent) or methyllithium.

Caption: General synthesis of this compound.

A detailed, step-by-step synthetic protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous diethyl ether

-

Saturated aqueous potassium carbonate solution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred diethyl ether over 30 minutes.

-

In a separate, dry dropping funnel, place the boron trifluoride diethyl etherate and add it dropwise to the Grignard solution at 0 °C. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of potassium hydrogen fluoride.

-

Stir the resulting mixture vigorously for 1 hour.

-

Isolate the white precipitate by vacuum filtration and wash it sequentially with cold water and cold diethyl ether.

-

Dry the solid under vacuum to afford this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a methyl group onto aromatic and heteroaromatic rings.[3] This transformation is of immense value in medicinal chemistry for the synthesis of biologically active molecules.[1][3]

General Reaction Scheme

The general transformation involves the coupling of an aryl or heteroaryl halide (or triflate) with this compound in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura cross-coupling of an aryl halide with KMeBF₃.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound is a well-established mechanistic pathway.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Methylation of an Aryl Bromide

This protocol provides a representative procedure for the methylation of an aryl bromide using this compound.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Toluene

-

Water (degassed)

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

-

In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate and RuPhos in a small amount of toluene.

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and degassed water to the Schlenk tube.

-

Add the catalyst solution to the reaction mixture under a positive pressure of the inert gas.

-

Seal the Schlenk tube and heat the reaction mixture to 80-100 °C in a preheated oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound is considered an irritant.[6][12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[12] Operations should be carried out in a well-ventilated fume hood.[12] In case of skin or eye contact, rinse thoroughly with plenty of water.[12] For detailed safety information, consult the Safety Data Sheet (SDS).[12][13][14]

Conclusion

This compound has established itself as a robust and versatile reagent for the introduction of methyl groups in organic synthesis. Its exceptional stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for researchers in academia and industry, particularly in the field of drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- ChemBK. (2024, April 10). This compound.

- Capot Chemical Co., Ltd. (2013, August 28). MSDS of this compound.

- Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health.

- National Center for Biotechnology Information. (n.d.). Potassium Trifluoro(methyl)borate. PubChem.

- Acme Bioscience. (n.d.). Exploring Trifluoroborate Applications in Pharmaceutical and Material Science.

- Molander, G. A., & Gravel, M. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health.

- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.

- University of Pennsylvania. (n.d.). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Molander, G. A., & Biolatto, B. (2003). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.

- Chemsrc. (n.d.). Potassium trifluoro(methyl)borate | CAS#:13862-28-7.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Molander, G. A., & Nykaza, T. V. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. National Institutes of Health.

- Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate, powder, 99.5+%.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 13862-28-7 [m.chemicalbook.com]

- 8. Potassium Trifluoro(methyl)borate | CH3BF3K | CID 23692566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Potassium trifluoro(methyl)borate | CAS#:13862-28-7 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. capotchem.cn [capotchem.cn]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Potassium Methyltrifluoroborate in Organic Solvents

Introduction

This compound (K[CH₃BF₃]) has emerged as a versatile and highly valuable reagent in modern organic synthesis. Its stability in the presence of air and moisture, crystalline nature, and predictable reactivity make it a superior alternative to the more sensitive boronic acids in many applications.[1] The primary utility of K[CH₃BF₃] lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an effective methylating agent for a wide range of aryl and heteroaryl halides and triflates.[1][2]

The success of any chemical transformation involving K[CH₃BF₃] is intrinsically linked to its solubility in the chosen reaction medium. A thorough understanding of its solubility profile in various organic solvents is paramount for researchers and drug development professionals. This knowledge enables rational solvent selection, optimization of reaction conditions, facilitation of product purification, and ensures reproducible outcomes. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical insights and a detailed experimental protocol for quantitative determination.

Theoretical Principles Governing Solubility

The dissolution of an ionic salt like this compound in an organic solvent is a complex process governed by fundamental thermodynamic principles. The overall process can be conceptualized as a balance between the energy required to break apart the crystal lattice of the salt (lattice energy) and the energy released when the resulting ions are solvated by solvent molecules (solvation energy).

The Role of the Crystal Lattice

This compound is a crystalline solid with a well-defined ionic lattice. The strength of this lattice, quantified by the lattice energy, is determined by the electrostatic forces between the potassium cations (K⁺) and the methyltrifluoroborate anions ([CH₃BF₃]⁻). For dissolution to occur, the solvent molecules must provide sufficient energy to overcome these strong intermolecular forces.

Solvent Properties and Solvation

The ability of a solvent to dissolve K[CH₃BF₃] is primarily dictated by its physical and chemical properties:

-

Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment, allowing them to interact favorably with the charged ions of the salt through ion-dipole interactions. A high dielectric constant reduces the electrostatic attraction between the ions in solution, further promoting dissolution.

-

Protic vs. Aprotic Solvents: Protic solvents, such as alcohols, can engage in hydrogen bonding, which can be a powerful solvating force, particularly for the fluoride atoms of the [CH₃BF₃]⁻ anion. Aprotic polar solvents, like DMF and DMSO, are also effective due to their strong dipole moments and ability to solvate the potassium cation.

-

"Like Dissolves Like": This principle is a reliable guide for K[CH₃BF₃]. As a polar ionic salt, it exhibits greater solubility in polar solvents and is sparingly soluble or insoluble in nonpolar solvents like hydrocarbons and ethers.[2]

The interplay of these factors is visually represented in the following diagram.

Caption: Dissolution of K[CH₃BF₃]: Overcoming lattice energy with solvation energy.

Qualitative and Quantitative Solubility Profile

A comprehensive review of the scientific literature provides a strong qualitative understanding of K[CH₃BF₃] solubility. However, precise quantitative data is notably scarce in publicly accessible documents, underscoring the need for experimental determination for specific applications.

Qualitative Solubility Summary

The general solubility trends for this compound are summarized in the table below. These classifications are based on repeated observations in synthetic procedures, including dissolution for reaction and solvent selection for purification by recrystallization or precipitation.

| Solubility Class | Solvents | Comments and Citations |

| Soluble | Methanol, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These polar solvents are effective at dissolving K[CH₃BF₃]. Hot acetone or acetonitrile are noted as being particularly effective for dissolving organotrifluoroborates for purification, indicating that solubility increases with temperature.[3][4] |

| Slightly Soluble | Acetonitrile, Tetrahydrofuran (THF), Water | Solubility in these solvents is limited. The low solubility in acetone and acetonitrile can make separation from inorganic byproducts challenging, sometimes necessitating continuous extraction methods like Soxhlet extraction.[2][5] One source describes it as "basically insoluble in water at room temperature".[6] |

| Insoluble | Toluene, Dichloromethane (DCM), Diethyl Ether, Hexanes and other hydrocarbons | These nonpolar solvents are ineffective at dissolving the ionic salt.[2] This property is exploited in purification, where ether or hexanes are often used as anti-solvents to precipitate the product from a more polar solution.[4] |

Enhancing Solubility Through Counter-Ion Exchange

The limited solubility of potassium trifluoroborates in many organic solvents can be a significant practical barrier. To overcome this, the potassium (K⁺) cation can be exchanged for a larger, more lipophilic cation like tetrabutylammonium (TBA⁺). This modification yields a tetrabutylammonium organotrifluoroborate salt that is significantly more soluble in less polar organic media, such as dichloromethane.

Application in Biphasic Reaction Systems

A key application where the distinct solubility properties of K[CH₃BF₃] are strategically utilized is in Suzuki-Miyaura cross-coupling reactions. These are frequently conducted in biphasic mixtures of an organic solvent and water (e.g., toluene/H₂O or THF/H₂O).[1]

-

The aqueous phase serves to dissolve the polar K[CH₃BF₃] and the essential inorganic base (e.g., K₂CO₃, Cs₂CO₃).

-

The organic phase dissolves the typically nonpolar aryl halide substrate and the palladium catalyst-ligand complex.

This biphasic approach elegantly accommodates reactants with disparate polarities, with the reaction proceeding at the liquid-liquid interface or through phase-transfer catalysis.

Experimental Protocol for Determining Solubility

Given the absence of a comprehensive quantitative solubility dataset in the literature, direct experimental measurement is often necessary. The following protocol describes a reliable gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature. This method is adapted from general principles for solubility determination outlined by IUPAC.[7][8]

Principle

A saturated solution of K[CH₃BF₃] is prepared in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, the solvent is carefully evaporated, and the mass of the remaining K[CH₃BF₃] is measured.

Materials and Equipment

-

This compound (analytical grade, dried)

-

Solvent of interest (anhydrous, high purity)

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Scintillation vials or test tubes with sealable caps

-

Syringes and syringe filters (PTFE or other solvent-compatible material, 0.22 or 0.45 µm)

-

Pre-weighed, clean, and dry weighing bottles

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation:

-

Place an excess amount of dry K[CH₃BF₃] into a scintillation vial. An excess is crucial to ensure saturation is reached.

-

Add a known volume (e.g., 5-10 mL) of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or a stirring setup within a constant temperature bath.

-

Agitate the mixture vigorously for a prolonged period (typically 24-48 hours) to ensure the solution reaches equilibrium and becomes fully saturated. The time required may vary depending on the solvent and should be validated by taking measurements at different time points (e.g., 24h, 36h, 48h) to see if the measured solubility remains constant.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the solid to settle for at least 1-2 hours, maintaining the constant temperature.

-

Carefully draw a known volume (e.g., 1-2 mL) of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to ensure no solid particulates are transferred.

-

Dispense the filtered, saturated solution into a pre-weighed weighing bottle. Seal it immediately to prevent evaporation before weighing.

-

-

Measurement:

-

Weigh the weighing bottle containing the saturated solution. The difference between this mass and the empty bottle's mass gives the total mass of the saturated solution.

-

Carefully remove the solvent under reduced pressure, for example, in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all solvent has evaporated without decomposing the salt.

-

Allow the weighing bottle to cool to room temperature in a desiccator before the final weighing.

-

Weigh the bottle containing the dry K[CH₃BF₃] residue. The difference between this mass and the empty bottle's mass gives the mass of the dissolved solute.

-

-

Calculation:

-

Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent: Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) * 100

-

Self-Validation and Trustworthiness

-

Reproducibility: Perform the experiment in triplicate to ensure the results are reproducible and to calculate a mean and standard deviation.

-

Equilibrium Confirmation: As mentioned in step 2, confirm that equilibrium has been reached by ensuring the measured solubility does not change with extended equilibration times.

-

Purity: Use high-purity, dry K[CH₃BF₃] and anhydrous solvents, as impurities and water can significantly affect solubility measurements.

The workflow for this experimental determination is outlined below.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

- Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008, 108 (1), 288–325. [Link]

- ChemBK.

- Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition2010, 49 (30), 5156-5160. [Link]

- Beaulieu, M. A.; et al. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters2011, 13 (23), 6272–6275. [Link]

- Molander, G. A.; Sandrock, D. L. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research2009, 42 (7), 903–914. [Link]

- Fogg, P. G. T.; et al. The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry2010, 82 (5), 1137-1159. [Link]

- IUPAC.

- Molander, G. A.; et al. Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses2008, 85, 1-7. [Link]

- IUPAC.

- NIST.

- Wikipedia.

- Molander, G. A.; et al. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry2008, 73 (19), 7481–7485. [Link]

- Chem-Station.

- ResearchGate.

- Seidell, A.

- Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development2009, 12 (6), 833–845. [Link]

- Li, H.; Chen, X. Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A2014, 88, 1246–1249. [Link]

- YOU KNOWLEDGE. Common Organic Solvents: Acetone, Ethanol, Acetonitrile, Dichloromethane, DMSO, DMF, THF... YouTube, 6 Jan. 2024. [Link]

- Frontier, A. J. Reagents & Solvents: Solvents and Polarity. University of Rochester. [Link]

- Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

- MilliporeSigma. Solvent Miscibility Table. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. iupac.org [iupac.org]

- 8. iupac.org [iupac.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Potassium Methyltrifluoroborate

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of potassium methyltrifluoroborate (K[CH₃BF₃]). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the experimental and computational workflows required to elucidate the three-dimensional atomic arrangement of this important chemical compound.

Introduction: The Significance of this compound

This compound is a versatile and highly stable organoboron compound that has garnered significant attention in modern synthetic chemistry.[1][2] Its remarkable stability in the presence of air and moisture makes it a superior alternative to more sensitive organoboron reagents like boronic acids.[1][2] This "bench-stable" characteristic simplifies handling and storage, a significant practical advantage in both academic and industrial research settings.[1]

The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3] This reaction is instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The ability to precisely introduce a methyl group is of paramount importance in drug design, as methylation can significantly impact a molecule's potency, selectivity, and metabolic stability.

Given its pivotal role in synthetic chemistry, a detailed understanding of the solid-state structure of this compound is crucial. Crystal structure analysis provides fundamental insights into the compound's physical and chemical properties, including its stability, solubility, and reactivity. This knowledge is invaluable for optimizing reaction conditions, designing new synthetic methodologies, and developing novel materials with tailored properties.

Experimental Workflow for Crystal Structure Determination

The elucidation of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed atomic model. The following sections outline the critical stages of this workflow.

Synthesis and Crystallization

The first and often most challenging step is the preparation of single crystals of sufficient size and quality for X-ray diffraction analysis.

Synthesis: this compound is typically synthesized by the reaction of a suitable methylboron precursor with potassium bifluoride (KHF₂).[2] A common method involves the treatment of methylboronic acid with an aqueous solution of KHF₂.

Crystallization: The selection of an appropriate solvent system is critical for growing diffraction-quality crystals. For organotrifluoroborates, a range of solvents and solvent mixtures may be explored. A typical procedure would involve:

-

Dissolving the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetonitrile/water, methanol, or acetone/water).

-

Allowing the solution to cool slowly and undisturbed to room temperature.

-

Further cooling the solution in a refrigerator or freezer to promote crystallization.

-

Techniques such as vapor diffusion or solvent layering may also be employed to encourage the growth of well-ordered single crystals.

The causality behind these choices lies in the principle of slowly decreasing the solubility of the compound to allow for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation which leads to amorphous or poorly crystalline material.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Instrumentation: A modern single-crystal X-ray diffractometer is used for this purpose. This instrument consists of an X-ray source (typically a sealed tube or a microfocus source generating Mo-Kα or Cu-Kα radiation), a goniometer to orient the crystal in the X-ray beam, and a sensitive detector (such as a CCD or CMOS detector).

Data Collection Strategy:

-

A suitable crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). Cryo-cooling minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

-

The crystal is centered in the X-ray beam, and initial diffraction images are collected to assess crystal quality and to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The instrument software automatically determines the optimal data collection strategy to ensure a complete and redundant dataset.

The workflow for X-ray diffraction data collection can be visualized as follows:

Sources

A Senior Application Scientist's Guide to the Reactivity of Potassium Methyltrifluoroborate with Common Electrophiles

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of stable, versatile, and environmentally benign reagents is a paramount objective. For decades, traditional organometallic reagents, while powerful, have often been hampered by their instability, toxicity, and stringent handling requirements. The advent of potassium organotrifluoroborates has marked a significant paradigm shift, offering a compelling alternative to classical organoboron compounds like boronic acids and esters.[1][2] These crystalline, air- and moisture-stable salts have garnered considerable attention for their ease of preparation, purification, and exceptional stability, making them highly attractive for a myriad of synthetic transformations.[2][3]

Potassium methyltrifluoroborate, the simplest member of this class, has emerged as a particularly valuable reagent for the introduction of a methyl group—a ubiquitous structural motif in pharmaceuticals and agrochemicals. Its enhanced stability compared to other organoboron derivatives is attributed to the tetracoordinate nature of the boron atom, which mitigates the vacant orbital's susceptibility to decomposition by oxygen or water.[1][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reactivity of this compound with a range of common electrophiles, grounded in mechanistic understanding and practical, field-proven protocols.

I. The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of this compound, enabling the efficient formation of carbon-carbon bonds.[1][5][6] This reaction's robustness, functional group tolerance, and the relatively benign nature of its byproducts have cemented its status as a favored method in both academic and industrial settings.[6]

A. Reaction with Aryl and Heteroaryl Electrophiles

This compound serves as an excellent nucleophilic partner for the methylation of a wide array of aryl and heteroaryl halides (bromides and chlorides) and triflates.[4][5] The choice of catalyst, ligand, and base is critical for achieving optimal yields and is dictated by the nature of the electrophile.

Causality in Experimental Design: The selection of a palladium catalyst and a suitable phosphine ligand is central to the catalytic cycle. The ligand's steric and electronic properties influence the rates of oxidative addition, transmetalation, and reductive elimination. For instance, bulky, electron-rich phosphine ligands like RuPhos are often employed for less reactive aryl chlorides to facilitate the oxidative addition step.[4] The base (e.g., Cs2CO3 or K2CO3) is essential for the transmetalation step, where it is believed to facilitate the formation of a more reactive organoboronate species from the trifluoroborate salt.[5][7] The use of an aqueous solvent system is also crucial, as it aids in the hydrolysis of the trifluoroborate to the active boronic acid in situ.[2][5]

Experimental Protocol: Methylation of 4-Bromoacetophenone

-

Reaction Setup: To a flame-dried Schlenk flask is added 4-bromoacetophenone (1.0 mmol), this compound (1.2 mmol), cesium carbonate (3.0 mmol), and PdCl2(dppf)·CH2Cl2 (0.09 mmol).

-

Solvent Addition: The flask is evacuated and backfilled with argon. A degassed mixture of THF/H2O (10:1, 5 mL) is then added via syringe.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methylacetophenone.

| Electrophile | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Acetylphenyl triflate | PdCl2(dppf)·CH2Cl2 | dppf | Cs2CO3 | THF/H2O | 85 | [5] |

| 4-Bromobenzonitrile | Pd(OAc)2 | RuPhos | K2CO3 | Toluene/H2O | Good | [8] |

| 4-Chloroanisole | Pd(OAc)2 | RuPhos | K3PO4 | Toluene/H2O | Good | [9] |

| 6-Chloropurine | Pd(OAc)2 | TPPTS | Na2CO3 | MeCN/H2O | Good | [4] |

Logical Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

B. Reaction with Alkenyl Electrophiles

This compound also readily participates in Suzuki-Miyaura cross-coupling reactions with alkenyl bromides, providing a straightforward route to methylated alkenes.[4][9] The reaction conditions are similar to those employed for aryl electrophiles, typically utilizing a palladium catalyst with a phosphine ligand and a base.

Self-Validating Protocol Insight: The stereochemistry of the alkenyl bromide is generally retained throughout the reaction sequence. This stereospecificity is a key feature of the Suzuki-Miyaura reaction and serves as an internal validation of the desired reaction pathway. Any loss of stereochemistry would suggest the intervention of alternative, undesired mechanisms.

II. Reactions with Carbonyl Electrophiles

Beyond cross-coupling reactions, this compound exhibits reactivity towards carbonyl compounds, offering valuable methods for the formation of alcohols and ketones.

A. Rhodium-Catalyzed Addition to Aldehydes

In the presence of a rhodium catalyst, this compound can add to aldehydes to furnish secondary alcohols.[1] This transformation provides a milder alternative to the use of highly reactive organolithium or Grignard reagents.

Mechanistic Rationale: The reaction is believed to proceed through a catalytic cycle involving the formation of an organorhodium species. Transmetalation from the boron ate complex to the rhodium center generates a methylrhodium intermediate, which then adds to the carbonyl group of the aldehyde. Subsequent hydrolysis yields the desired alcohol product. The choice of a bidentate phosphine ligand, such as dppf, is often crucial for achieving high efficiency.[1]

Catalytic Cycle of Rh-Catalyzed Aldehyde Addition

Caption: A simplified catalytic cycle for the rhodium-catalyzed addition of this compound to aldehydes.

B. Photoinduced Radical Alkylation of Aldehydes

Recent advancements have demonstrated a novel, photocatalyst-free radical alkylation of aldehydes using potassium alkyltrifluoroborates under visible light irradiation.[10] This method proceeds through the formation of a complex between the aldehyde and a difluoroalkylborane, which is generated in situ from the trifluoroborate and a Lewis acid. This complex is then susceptible to radical addition.

III. Reaction with Acyl Chlorides: A Gateway to Ketones

Potassium organotrifluoroborates can react with acyl chlorides to produce ketones. While palladium-catalyzed conditions can be employed, a metal-free approach using a Lewis acid such as boron trichloride has also been developed for alkynyltrifluoroborates, which may have applicability to methyltrifluoroborate.[11][12]

Authoritative Grounding: The reaction of organoboron reagents with acyl chlorides is a well-established method for ketone synthesis. The use of potassium trifluoroborates in this context offers the advantage of their superior stability and ease of handling compared to more reactive organoboron species.

Experimental Protocol: Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts (Note: This is an analogous reaction, and conditions would need to be optimized for this compound)

-

Reaction Setup: To a solution of the acyl chloride (1.0 equiv) in an appropriate solvent is added potassium alkynyltrifluoroborate (1.5 equiv).

-

Lewis Acid Addition: Boron trichloride (1.5 equiv) is added to the mixture at ambient temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction is quenched and worked up to isolate the desired ynone product.

| Acyl Chloride | Alkynyltrifluoroborate | Lewis Acid | Yield (%) | Reference |

| Benzoyl chloride | Potassium phenylacetylenetrifluoroborate | BCl3 | Good to Excellent | [11] |

| Aliphatic acyl chlorides | Potassium phenylacetylenetrifluoroborate | BCl3 | Good to Excellent | [11] |

IV. Functionalization via Halomethyltrifluoroborates

An indirect yet powerful application of the principles governing methyltrifluoroborate chemistry is the use of potassium halomethyltrifluoroborates as synthons. These reagents can be prepared from dihalomethanes and subsequently undergo nucleophilic substitution with a variety of nucleophiles to generate a diverse array of functionalized organotrifluoroborates.[13][14] For example, potassium bromomethyltrifluoroborate reacts with alkoxides to form alkoxymethyltrifluoroborates, which are valuable partners in Suzuki-Miyaura cross-coupling reactions.[8] This strategy significantly expands the synthetic utility of the organotrifluoroborate platform.

Synthetic Pathway to Functionalized Organotrifluoroborates

Caption: A schematic representation of the synthesis and application of functionalized organotrifluoroborates derived from halomethyltrifluoroborates.

Conclusion: A Versatile and Indispensable Reagent

This compound has firmly established itself as a versatile and indispensable reagent in modern organic synthesis. Its exceptional stability, ease of handling, and broad reactivity profile make it a superior alternative to many traditional organometallic compounds. From the robust and widely applicable Suzuki-Miyaura cross-coupling to nuanced additions to carbonyls and the synthesis of functionalized derivatives, this compound offers a reliable and efficient means of introducing the crucial methyl group into complex molecules. As the demand for greener and more efficient synthetic methodologies continues to grow, the prominence of potassium organotrifluoroborates in the synthetic chemist's toolbox is set to expand even further.

References

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

- Molander, G. A., & Fumagalli, T. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 17(15), 3754–3757. [Link]

- Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis.

- Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 66(11), 3709–3714. [Link]

- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 74(15), 5446–5450. [Link]

- Molander, G. A., & Yun, C.-S. (2002). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Halides. Tetrahedron, 58(8), 1465–1470. [Link]

- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

- Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

- Grygorenko, O. O., Artamonov, O. S., & Mykhailiuk, P. K. (2020). Photoinduced radical alkylation of aldehydes with potassium alkyltrifluoroborates. Organic Chemistry Frontiers, 7(15), 2034–2039. [Link]

- de Figueredo, L. J., & da Silva, P. H. (2012). Allylation of Functionalized Aldehydes by Potassium Allyltrifluoroborate Catalyzed by 18-Crown-6 in Aqueous Media. Molecules, 17(12), 14099–14109. [Link]

- DeLuca, R. J., & Byers, J. A. (2015). Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments, (96), e52512. [Link]

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

- DeLuca, R. J., & Byers, J. A. (2015). Reactions of various alkynyltrifluoroborates with acyl chlorides.

- Li, G., et al. (2018). Potassium Phenyltrifluoroborate-Catalyzed Reduction of Aldehydes and Ketones into Alcohol with Silanes. Semantic Scholar. [Link]

- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photoinduced radical alkylation of aldehydes with potassium alkyltrifluoroborates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 14. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

The Unseen Partner: Elucidating the Mechanism of Potassium Methyltrifluoroborate in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Boronic Acids

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of carbon-carbon bond formation, empowering chemists to construct complex molecular architectures with remarkable precision. Traditionally, this powerful transformation has relied on boronic acids and their ester derivatives as the organoboron nucleophile. However, the inherent instability, propensity for protodeboronation, and sometimes challenging purification of these reagents have driven the search for more robust alternatives.[1] Enter potassium organotrifluoroborates, a class of crystalline, air- and moisture-stable solids that have emerged as superior surrogates for their boronic acid counterparts.[1][2][3][4][5] Among these, potassium methyltrifluoroborate (KMeBF₃) offers a convenient and reliable means of introducing a methyl group, a ubiquitous motif in pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the mechanistic intricacies governing the action of this compound in key organic transformations, offering field-proven insights for the modern synthetic chemist.

The Advantage of Stability: Why Potassium Organotrifluoroborates?

The superior stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom.[1][6] This configuration effectively shields the carbon-boron bond from premature degradation under a variety of reaction conditions, including exposure to air, moisture, and even some oxidants.[1][7] This exceptional stability translates to several practical advantages in the laboratory:

-

Bench-top stability: These reagents can be stored indefinitely under ambient conditions without special precautions.[1][3][8]

-

Simplified handling: Their crystalline, free-flowing nature makes them easy to weigh and dispense.[5]

-

Improved stoichiometry: A reduced tendency for protodeboronation allows for their use in near-stoichiometric amounts, improving atom economy.[1][5]

-

Functional group tolerance: They are compatible with a wide array of sensitive functional groups, enabling their incorporation into complex synthetic sequences.[3][5][6]

| Feature | Boronic Acids | Boronate Esters | Potassium Organotrifluoroborates |

| Stability (Air/Moisture) | Often unstable, prone to dehydration to form boroxines | Generally more stable than boronic acids, but can hydrolyze | Highly stable, crystalline solids[1][2][8] |

| Handling | Can be difficult to purify and handle due to decomposition | Often liquids or low-melting solids, can be challenging to handle | Easy to handle, weigh, and store[5] |

| Protodeboronation | Prone to this side reaction, especially under basic conditions | Less prone than boronic acids, but can still occur | Significantly less prone to protodeboronation[1] |

| Stoichiometry in Reactions | Often require excess to compensate for decomposition | Can often be used in stoichiometric amounts | Can be used in near 1:1 stoichiometry[5] |

| Functional Group Compatibility | Limited by potential side reactions | Generally good, but can be sensitive to strong acids/bases | Excellent compatibility with a wide range of functional groups[3][5] |

The Core Mechanism: Unveiling Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] While this compound is remarkably stable, it must be "activated" to participate in the crucial transmetalation step.

The Role of the Base and Hydrolysis: A "Slow-Release" Strategy

A common misconception is that the trifluoroborate salt directly participates in transmetalation. In many cases, particularly with aqueous basic conditions, the this compound undergoes slow hydrolysis to the corresponding methylboronic acid.[9][10] This in situ generation of the more reactive boronic acid is a key aspect of the "slow-release" strategy, which minimizes side reactions like homocoupling and protodeboronation by maintaining a low concentration of the active boron species throughout the reaction.[9][10]

The hydrolysis is facilitated by a base, which also plays a critical role in activating the resulting boronic acid for transmetalation by forming a more nucleophilic "ate" complex (e.g., [MeB(OH)₃]⁻).[11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki Coupling [organic-chemistry.org]

The Advent of Organotrifluoroborates: A Paradigm Shift in Cross-Coupling Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of potassium organotrifluoroborates as practical and versatile nucleophilic partners in transition metal-catalyzed cross-coupling reactions marked a significant milestone in synthetic organic chemistry. Their inherent stability to air and moisture, coupled with their ease of preparation and handling, offered a compelling alternative to the often-unstable and temperamental traditional organoboron reagents like boronic acids. This guide provides a detailed exploration of the early applications of potassium organotrifluoroborates in synthesis, with a particular focus on their transformative role in the Suzuki-Miyaura coupling reaction. We will delve into the foundational preparative methods, dissect the mechanistic nuances of their activation and transmetalation, and present detailed, field-proven experimental protocols that highlight their utility and robustness.

The Genesis of a Superior Reagent: Overcoming the Limitations of Boronic Acids

For decades, the Suzuki-Miyaura reaction has been a cornerstone of C-C bond formation, lauded for the low toxicity of its boron-based reagents.[1] However, the practical application of boronic acids, the workhorses of this reaction, is often hampered by significant drawbacks. Many are prone to dehydration to form cyclic boroxines, and they can be unstable under typical atmospheric conditions, leading to decomposition and inconsistent reactivity.[2] This instability often necessitates the use of excess reagent to drive reactions to completion and can complicate purification.[2]

The quest for more robust and user-friendly organoboron reagents led to the development of potassium organotrifluoroborates. While early examples of these salts were known as laboratory curiosities, their synthetic potential was largely untapped due to cumbersome preparative methods.[2] A pivotal breakthrough came in 1995 when Vedejs and his group reported a highly efficient and straightforward method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using inexpensive potassium hydrogen difluoride (KHF₂).[3] This development was the catalyst that propelled organotrifluoroborates into the mainstream of organic synthesis.[3]

The superior stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which protects it from the degradation pathways that affect their tricoordinate boronic acid counterparts.[4] These crystalline solids are typically stable to air and moisture and can be stored for extended periods without special precautions, a significant advantage in both academic and industrial settings.[5]

The Suzuki-Miyaura Coupling: The Premier Application

The true potential of potassium organotrifluoroborates was unleashed in their application as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. In 1996, the Genet group published the first report on the use of potassium organotrifluoroborates in palladium-catalyzed cross-coupling reactions, opening the floodgates for their widespread adoption.[3]

The Mechanism: A Tale of Activation and Transmetalation

A key mechanistic distinction in the Suzuki-Miyaura coupling of organotrifluoroborates compared to boronic acids is the necessity of an activation step. The tetracoordinate boron in the [R-BF₃]K salt is coordinatively saturated and unreactive towards transmetalation with the palladium catalyst. The presence of a base, typically a carbonate or an amine, is crucial for the reaction to proceed.[6] The base facilitates the hydrolysis of the trifluoroborate to a more reactive boronic acid or a related tricoordinate species in situ, which can then participate in the catalytic cycle.[6]

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of potassium organotrifluoroborates is depicted below:

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Detailed Methodology:

-

Reagent Preparation: In a reaction vessel, combine the potassium alkenyltrifluoroborate (1.0 equiv), the aryl halide or triflate (1.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (2 mol %), and t-BuNH₂ (3.0 equiv).

-

Solvent Addition: Add a 2:1 mixture of isopropanol and water to the vessel.

-

Reaction: Heat the mixture at reflux under a nitrogen atmosphere until the starting material is consumed (typically monitored by TLC or GC).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

2.2.2. Representative Data from Early Studies

The versatility of potassium organotrifluoroborates was demonstrated through their successful coupling with a diverse range of substrates, tolerating various functional groups.

Table 1: Suzuki-Miyaura Coupling of Potassium trans-1-Dec-1-enyl Trifluoroborate with Various Aryl Electrophiles [7]

| Entry | Aryl Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Bromonaphthalene | trans-1-(Dec-1-enyl)naphthalene | 85 |

| 2 | 4-Bromoacetophenone | 4-(trans-Dec-1-enyl)acetophenone | 82 |

| 3 | 4-Bromobenzonitrile | 4-(trans-Dec-1-enyl)benzonitrile | 91 |

| 4 | 4-Nitrophenyl triflate | 1-(trans-Dec-1-enyl)-4-nitrobenzene | 78 |

| 5 | 2-Bromopyridine | 2-(trans-Dec-1-enyl)pyridine | 75 |

Table 2: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [4]

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | 4'-Bromoacetophenone | 4-Vinylacetophenone | 72 |

| 2 | 4-Bromoanisole | 4-Vinylanisole | 68 |

| 3 | 3-Bromopyridine | 3-Vinylpyridine | 75 |

| 4 | 2-Chloronaphthalene | 2-Vinylnaphthalene | 65 |

| 5 | 4-Iodobenzonitrile | 4-Vinylbenzonitrile | 88 |

Causality Behind Experimental Choices: A Scientist's Perspective

The selection of reaction parameters in the early protocols was not arbitrary but rather the result of careful optimization to address the specific challenges posed by organotrifluoroborates.

-

The Catalyst: The use of palladium catalysts bearing bulky, electron-rich phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), was found to be crucial. [8]These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and stabilize the resulting Pd(II) species, preventing premature decomposition.

-

The Base: The choice of base is critical for the activation of the organotrifluoroborate. While inorganic bases like cesium carbonate (Cs₂CO₃) are effective, organic bases such as triethylamine (NEt₃) or tert-butylamine (t-BuNH₂) were also found to promote the reaction, sometimes with improved yields and cleaner conversions. [7][9]The specific role of the base is to facilitate the formation of a more reactive tricoordinate boron species from the inert tetracoordinate trifluoroborate. [6]* The Solvent System: The use of a mixed aqueous-organic solvent system, such as isopropanol/water or THF/water, is essential. [4][7]The water is necessary for the hydrolysis of the trifluoroborate, while the organic solvent ensures the solubility of the organic substrates and the catalyst. The optimal ratio of organic solvent to water often requires empirical determination for a given substrate combination.

Beyond Alkenyl and Aryl Partners: The Expanding Scope

The initial successes with aryl and alkenyltrifluoroborates spurred further research into the use of other organotrifluoroborates in Suzuki-Miyaura couplings. Early work by Molander and others demonstrated the feasibility of coupling alkyltrifluoroborates, a traditionally challenging class of substrates due to their propensity for β-hydride elimination. [10]This expansion of scope further solidified the position of potassium organotrifluoroborates as highly versatile and indispensable reagents in the synthetic chemist's toolbox.

Conclusion: A Lasting Legacy

The early applications of potassium organotrifluoroborates in synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, represent a significant advancement in the field of organic chemistry. Their development addressed the key limitations of their boronic acid predecessors, offering a more stable, reliable, and user-friendly alternative. The foundational work discussed in this guide laid the groundwork for the widespread adoption of these reagents in academia and industry, where they continue to play a vital role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

References

- Darses, S.; Genet, J. P. Chem. Rev.2008, 108, 288-325. ([Link])

- Molander, G. A.; Figueroa, R. Aldrichimica Acta2005, 38, 49.

- Molander, G. A.; Bernardi, C. R. J. Org. Chem.2002, 67, 8424-8429. ([Link])

- Molander, G. A.; Biolatto, B. Org. Lett.2002, 4, 1867-1870. ([Link])

- Molander, G. A.; Fumagalli, T. J. Org. Chem.2006, 71, 5743-5747. ([Link])

- Molander, G. A.; Ham, J. Org. Lett.2006, 8, 2031-2034. ([Link])

- Molander, G. A.; Jean-Gérard, L. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 507-550. ([Link])

- Molander, G. A.; Petrillo, D. E. Org. Lett.2008, 10, 1795-1798. ([Link])

- Organic Chemistry Portal. Suzuki Coupling. ([Link])

- Stefani, H. A.; Cella, R.; Adriano, S. Tetrahedron2007, 63, 3623. ([Link])

- Vedejs, E.; Fields, S. C.; Hayashi, R. J. Am. Chem. Soc.1999, 121, 2460-2470. ([Link])

- Wipf Group, University of Pittsburgh. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. ([Link])

- University of Pennsylvania, ScholarlyCommons.

- Molander, G. A.; Brown, A. R. J. Org. Chem.2006, 71, 9681-9686. ([Link])

- Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. J. Org. Chem.2003, 68, 5534-5539. ([Link])

- Molander, G. A.; Brown, A. R. J. Org. Chem.2006, 71, 9681-9686. ([Link])

- Molander, G. A.; Bernardi, C. R.; Fumagalli, T. J. Org. Chem.2002, 67, 8424-8429. ([Link])

- Organic Syntheses.

Sources